molecular formula C8H8N4OS B13248281 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B13248281
M. Wt: 208.24 g/mol
InChI Key: OCMIQLFKFPJSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thioamide derivatives to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylate: An ester derivative of the compound.

    1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxamide.

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of pyrazole and thiazole rings with a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H8N4OS/c1-12-3-2-5(11-12)8-10-6(4-14-8)7(9)13/h2-4H,1H3,(H2,9,13)

InChI Key

OCMIQLFKFPJSBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.